molecular formula C₁₄H₅D₈Cl₂N₂O₂PS B1163092 Phosacetim-d8

Phosacetim-d8

Cat. No.: B1163092
M. Wt: 383.26
Attention: For research use only. Not for human or veterinary use.
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Description

The Fundamental Role of Stable Isotope Labeling in Contemporary Chemical Biology and Analytical Science

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. nobracat-isotopes.com Common isotopes used include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov This subtle change in mass does not significantly alter the chemical properties of the molecule but makes it distinguishable from its non-labeled counterparts. nih.gov This distinction is the cornerstone of its utility.

In chemical biology and metabolomics, stable isotope-labeled compounds are invaluable for elucidating metabolic pathways, understanding reaction kinetics, and studying the flux and regulation of biological networks. scbt.comeuropa.eu By introducing a labeled compound into a biological system, researchers can track its journey and identify its metabolites, providing a clear picture of complex biochemical processes. copernicus.org

In analytical science, particularly in techniques like mass spectrometry (MS), stable isotope-labeled compounds serve as ideal internal standards. libretexts.org An internal standard is a compound added to a sample in a known quantity to aid in the quantification of a target analyte. Because deuterated standards are nearly identical chemically and physically to the analyte of interest, they co-elute during chromatographic separation and experience similar ionization and matrix effects in the mass spectrometer. shimadzu.co.kr This allows for highly accurate and precise measurements by correcting for variations in sample preparation and instrument response. cymitquimica.com

Contextualizing Phosacetim-d8 within the Landscape of Modern Research Tools

This compound is a deuterated analog of Phosacetim, a toxic organophosphate compound that acts as an acetylcholinesterase inhibitor and is used as a rodenticide. almacgroup.comresearchgate.net this compound is specifically designed as a research tool, primarily as an internal standard for the quantitative analysis of Phosacetim in various samples.

The discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in Chemistry in 1934, opened the door to the use of stable isotopes in scientific research. eurl-pesticides.eu Initially, the incorporation of deuterium into organic molecules was a complex and expensive endeavor. However, as synthetic methodologies advanced, the availability of deuterated compounds increased.

The use of deuterated compounds in research began to gain significant traction in the mid-20th century. Early applications focused on elucidating reaction mechanisms through the study of the kinetic isotope effect—the change in reaction rate upon isotopic substitution. usgs.gov By the latter half of the century, with the rise of sophisticated analytical instrumentation like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, the demand for deuterated compounds as standards and probes surged. The development of deuterated analogues of drugs, pesticides, and other xenobiotics has become a routine part of modern analytical method development.

The primary reason for incorporating deuterium into molecules like Phosacetim to create standards such as this compound lies in the analytical advantages it confers, especially in mass spectrometry-based methods. researchgate.net The key rationales include:

Mass Differentiation: The most fundamental advantage is the difference in mass. This compound has a higher mass than Phosacetim due to the presence of eight deuterium atoms. researchgate.net A mass spectrometer can easily distinguish between the two compounds based on their mass-to-charge ratios (m/z), allowing for the selective detection and quantification of the target analyte even in the presence of the internal standard. shimadzu.co.kr

Similar Chemical and Physical Properties: Because deuterium is an isotope of hydrogen, its substitution has a minimal effect on the chemical properties of the molecule. nih.gov This means that this compound behaves almost identically to Phosacetim during sample extraction, cleanup, and chromatographic separation. This similar behavior is crucial for an internal standard to effectively compensate for any analyte loss or variability during the analytical process. cymitquimica.com

Improved Accuracy and Precision: By normalizing the response of the analyte to that of the known concentration of the deuterated internal standard, analytical methods can achieve higher accuracy and precision. cymitquimica.com This is particularly important when analyzing complex matrices like environmental samples or biological tissues, where matrix effects can suppress or enhance the analyte signal. researchgate.net

Enhanced Method Robustness: The use of deuterated internal standards makes analytical methods more robust and less susceptible to variations in experimental conditions. shimadzu.co.kr This ensures reliable and reproducible results across different laboratories and analytical runs.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₄D₈H₅Cl₂N₂O₂PS
Molecular Weight 383.26 g/mol
Appearance Neat
Unlabeled CAS Number 4104-14-7

Table 1: General properties of this compound. researchgate.net

Synthesis and Characterization

The synthesis of this compound involves the introduction of deuterium atoms into the Phosacetim molecule. While specific proprietary synthesis methods are not publicly detailed, the general approach for creating such deuterated compounds involves using deuterated starting materials or reagents in the synthetic pathway. For a molecule like this compound with deuterium on the aromatic rings, this would likely involve a catalyzed hydrogen-deuterium exchange reaction on the dichlorophenoxy moieties.

Characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques used for this purpose are:

Mass Spectrometry (MS): This is the most important technique for confirming the successful incorporation of deuterium. High-resolution mass spectrometry can precisely determine the molecular weight of this compound, confirming the presence of the eight deuterium atoms. It is also used to determine the isotopic purity of the standard, which is the percentage of the compound that is fully deuterated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) NMR is used to confirm the positions of the remaining protons and the absence of protons at the deuterated sites. ²H (deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their locations in the molecule.

Applications in Research

The primary application of this compound is as an internal standard for the quantitative analysis of the rodenticide Phosacetim in various matrices. This is particularly relevant in environmental monitoring and food safety testing, where regulatory bodies may set maximum residue limits for pesticides and other contaminants.

In a typical analytical workflow, a known amount of this compound is added to a sample (e.g., soil, water, or a food product) at the beginning of the sample preparation process. The sample is then extracted, cleaned up, and analyzed by a chromatographic method coupled to a mass spectrometer, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The mass spectrometer is set to monitor for specific ions of both Phosacetim and this compound. By comparing the peak area of the Phosacetim to the peak area of the this compound, the concentration of Phosacetim in the original sample can be accurately calculated. This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for quantitative analysis due to its high accuracy and precision. scbt.com

Data on the Use of Deuterated Standards in Analytical Methods

The use of deuterated internal standards is a widespread and well-established practice in analytical chemistry. The following table illustrates the typical performance characteristics of analytical methods that employ such standards for pesticide analysis.

ParameterTypical Value/Characteristic
Analytical Technique GC-MS/MS, LC-MS/MS
Linearity (Correlation Coefficient) > 0.99
Precision (Relative Standard Deviation) < 15%
Accuracy (Recovery) 80-120%
Limit of Detection (LOD) Low ng/g to pg/g range

Table 2: Typical performance characteristics of analytical methods for pesticide residue analysis using deuterated internal standards. scbt.com

Properties

Molecular Formula

C₁₄H₅D₈Cl₂N₂O₂PS

Molecular Weight

383.26

Synonyms

N-(1-Iminoethyl)-phosphoramidothioic Acid O,O-Bis(4-chlorophenyl) Ester-d8; _x000B_(1-Iminoethyl)-phosphoramidothioic Acid O,O-Bis(4-chlorophenyl) Ester-d8;  Acetimidoyl-phosphoramidothioic Acid O,O-Bis(p-chlorophenyl) Ester-d8;  BAY 38819-d8;  Bayer 38819-d8; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Phosacetim D8

Strategies for Deuterium (B1214612) Incorporation into Organophosphate Chemical Structures

The synthesis of deuterated compounds, or isotopologues, relies on specialized techniques to replace hydrogen atoms with their stable heavy isotope, deuterium. resolvemass.ca The choice of strategy is crucial as it influences the position and level of deuterium incorporation, which are critical for the intended application. For organophosphate compounds like Phosacetim-d8, several established methodologies can be employed.

Precursor-Based Deuteration Approaches

One of the most direct methods for synthesizing a deuterated analogue is to start with commercially available or pre-synthesized deuterated building blocks. nih.gov This de novo synthesis approach involves incorporating the deuterium label at an early stage and carrying it through the synthetic sequence. For this compound, this could involve using deuterated p-chlorophenol or a deuterated acetimidoyl precursor.

A common technique for creating these deuterated precursors is through hydrogen-deuterium (H/D) exchange reactions, often performed under high temperatures and pressures in the presence of a catalyst and a deuterium source like deuterium oxide (D₂O). resolvemass.caansto.gov.au Facilities equipped with hydrothermal Parr reactors are often used to generate such perdeuterated precursors for subsequent organic synthesis. ansto.gov.auansto.gov.au The primary advantage of this approach is the potential for high and specific levels of deuterium incorporation, which can be controlled by the choice of the initial deuterated reagent.

On-Column or Late-Stage Deuterium Exchange Methodologies

Late-stage deuteration involves introducing deuterium into a fully or partially assembled molecule, which can be more efficient than a multi-step de novo synthesis. thieme-connect.de This approach is particularly valuable in the pharmaceutical industry for modifying existing drug candidates. acs.org Several methods for late-stage deuterium incorporation have been developed, including:

Hydrogen Isotope Exchange (HIE): This is a prominent strategy that involves the exchange of hydrogen atoms for deuterium. researchgate.net HIE reactions can be catalyzed by acids, bases, or metals. researchgate.netmdpi.com

Acid/Base Catalysis: pH-dependent H/D exchange can be used to deuterate activated carbon centers, such as those adjacent to carbonyl groups. mdpi.com Strong deuterated acids are often used to incorporate deuterium into aromatic molecules. mdpi.com

Metal Catalysis: Homogeneous metal catalysts, including those based on iridium, rhodium, ruthenium, and palladium, can enable direct and site-selective HIE, often with the help of a directing group within the substrate molecule. acs.orgresearchgate.net For instance, palladium-catalyzed methods have been developed for the meta-selective C–H deuteration of arenes. acs.org Heterogeneous catalysts like platinum-on-carbon (Pt/C) have also been used effectively. thieme-connect.de

Reductive Deuteration: This method involves the reduction of a functional group with a deuterium-delivering reagent. researchgate.net

Dehalogenative Deuteration: This technique replaces a halogen atom with a deuterium atom, offering another route for selective deuterium incorporation. researchgate.net

These late-stage methods circumvent the need for lengthy synthetic processes starting from simple deuterated precursors. acs.org

Deuteration StrategyDescriptionCommon Reagents/ConditionsApplicability to Organophosphates
Precursor-Based Synthesis Utilizes deuterated starting materials in a multi-step synthesis.Deuterated solvents (e.g., D₂O), deuterated building blocks, Parr reactors for H/D exchange.High, allows for specific labeling patterns by choosing appropriately deuterated precursors like deuterated phenols.
Late-Stage H/D Exchange Introduces deuterium into a nearly complete molecule.D₂O, metal catalysts (Pd, Ru, Ir), deuterated acids/bases.Applicable, especially for aromatic C-H bonds on the chlorophenyl rings of the Phosacetim structure.
Reductive Deuteration Reduces a functional group using a deuterium source.Deuterium gas (D₂), deuterated reducing agents.Potentially applicable if a suitable functional group for reduction exists or is introduced.

Enzymatic Synthesis Routes for Site-Specific Deuteration (if applicable)

Enzymatic methods offer high selectivity for chemical transformations and are increasingly explored for complex syntheses. While the direct enzymatic synthesis of this compound is not documented, enzymes are known to interact with and even degrade organophosphorus compounds. mdpi.com For example, enzymes like organophosphorus acid anhydrolase (OPAA) and diisopropyl fluorophosphatase (DFPase) can hydrolyze the P-F or P-O bonds in various organophosphates. mdpi.comacs.org

In the broader context of organophosphate synthesis, enzymatic approaches have been used to create labeled compounds. For instance, deuterium-labeled analogs of isopentenyl diphosphate (B83284) were prepared enzymatically to study biosynthetic pathways. nih.gov Such biocatalytic methods could, in principle, be engineered for the site-specific deuteration of a Phosacetim precursor or intermediate, offering a green chemistry alternative to traditional chemical methods. However, the practical application for a synthetic pesticide like Phosacetim would require significant research and development. mdpi.com

Chemical Synthetic Routes for this compound Analogue Production

The production of this compound, with the chemical formula C₁₄D₈H₅Cl₂N₂O₂PS, involves a synthetic sequence that mirrors the synthesis of its non-deuterated parent compound but utilizes deuterated reagents. cymitquimica.com Phosacetim itself is an organophosphate rodenticide that functions as an acetylcholinesterase inhibitor. ontosight.aiherts.ac.ukwikipedia.org

Multi-Step Synthesis Schemes and Reaction Optimization

A plausible multi-step synthesis for this compound would involve the reaction of deuterated precursors to construct the final phosphoramidothioate structure. mdpi.com A general synthetic route can be devised based on standard organophosphorus chemistry.

A likely synthetic pathway could start from O,O-bis(p-chlorophenyl-d4) phosphorochloridothioate. This key intermediate would be synthesized from deuterated p-chlorophenol and thiophosphoryl chloride. The deuterated p-chlorophenol could be prepared via H/D exchange. ansto.gov.au The phosphorochloridothioate intermediate would then be reacted with acetimidamide (ethanimidamide) to yield the final this compound product.

Plausible Synthetic Scheme:

Deuteration of Precursor: p-chlorophenol undergoes H/D exchange using a catalyst in a D₂O medium to produce p-chlorophenol-d4.

Formation of Dithiophosphate: The resulting p-chlorophenol-d4 is reacted with thiophosphoryl chloride (PSCl₃) to form an intermediate.

Final Assembly: The intermediate is reacted with acetimidamide to form this compound.

Throughout such a multi-step synthesis, reaction optimization is critical. worktribe.comresearchgate.net This involves adjusting parameters such as reaction time, temperature, solvent, and catalyst to maximize the yield and purity of the final product. Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC). worktribe.com

Purification Techniques for Deuterated this compound Intermediates and Final Product

After synthesis, purification of the intermediates and the final this compound product is essential to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. A suite of chromatographic and other laboratory techniques is available for this purpose.

Chromatography: High-Performance Liquid Chromatography (HPLC) and flash chromatography are powerful methods for isolating and purifying compounds from complex mixtures. ansto.gov.au

Recrystallization and Trituration: These are common techniques used to purify solid organic compounds. worktribe.com Trituration involves washing the crude solid with a solvent in which the desired product is insoluble, but impurities are soluble. worktribe.com

Extraction: Liquid-liquid extraction is used to separate compounds based on their relative solubilities in two different immiscible liquids, a key step in working up a reaction mixture. worktribe.com Accelerated solvent extraction may also be employed. researchgate.net

Once purified, the isotopic and chemical purity of this compound must be confirmed. A Certificate of Analysis for a deuterated compound typically includes data from several analytical techniques. pharmaffiliates.comansto.gov.aucaymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹H, ²H, ¹³C, and ³¹P) is invaluable for confirming the molecular structure and determining the specific sites and level of deuterium incorporation. ansto.gov.auansto.gov.au

TechniquePurpose in Synthesis & Characterization
Thin-Layer Chromatography (TLC) Monitoring reaction progress. worktribe.com
High-Performance Liquid Chromatography (HPLC) Purification of final product and intermediates. ansto.gov.au
Flash Chromatography Purification of final product and intermediates. ansto.gov.au
Recrystallization / Trituration Purification of crude solid products. worktribe.com
Mass Spectrometry (MS) Confirmation of molecular weight and overall deuterium incorporation. ansto.gov.au
Nuclear Magnetic Resonance (NMR) Structural confirmation and site-specific determination of deuterium labeling. ansto.gov.au

Analytical Techniques for Verifying Isotopic Purity and Labeling Position

The verification of isotopic labeling in this compound is a multi-step process that relies on the complementary information provided by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with a high degree of confidence. eurl-pesticides.eu For this compound, HRMS is used to confirm the incorporation of eight deuterium atoms by comparing the measured accurate mass with the theoretical mass calculated for the deuterated structure (C₁₄H₅D₈Cl₂N₂O₂PS). scbt.com

The high resolving power of HRMS allows for the separation of ions with very similar mass-to-charge ratios, making it possible to determine the isotopic distribution and thus the isotopic purity of the this compound sample.

Table 1: Illustrative HRMS Data for this compound

ParameterExpected ValueDescription
Molecular FormulaC₁₄H₅D₈Cl₂N₂O₂PSThe elemental composition of the deuterated compound.
Theoretical Monoisotopic Mass383.0123 uThe calculated mass of the most abundant isotope of each element in the molecule.
Measured Accurate MassConsistent with Theoretical MassThe experimentally determined mass, which should be within a few parts per million (ppm) of the theoretical value.
Isotopic Purity>98%The percentage of molecules in the sample that contain the desired number of deuterium atoms, as determined by the isotopic distribution in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Deuterium Location Confirmation

Tandem mass spectrometry (MS/MS) is employed to confirm the location of the deuterium labels within the this compound molecule. washington.educt.gov In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed.

By comparing the fragmentation pattern of this compound with that of its non-deuterated counterpart, the location of the deuterium atoms can be deduced. For this compound, the deuterium atoms are expected to be on the two chlorophenyl rings. Therefore, fragment ions containing these rings will show a mass shift corresponding to the number of deuterium atoms they carry, while fragments without these rings will have the same mass as the corresponding fragments from the unlabeled compound.

Table 2: Illustrative MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment IonExpected Fragment Ion m/z (d8)Expected Fragment Ion m/z (d0)Interpretation
[M+H]⁺[C₆H₂D₄Cl₂O₂P]⁺225.9221.9Confirms the presence of 4 deuterium atoms on one of the chlorophenoxy groups.
[M+H]⁺[C₆H₃D₄Cl₂O₂PS]⁺257.9253.9Indicates fragmentation with the retention of a deuterated chlorophenyl group.
[M+H]⁺[C₂H₅N₂]⁺57.057.0A fragment without any deuterated rings, showing no mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement Analysis (e.g., ¹H, ²H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise location of isotopic labels. googleapis.comsigmaaldrich.com A combination of ¹H (proton), ²H (deuterium), and ¹³C (carbon-13) NMR experiments provides unambiguous evidence of deuterium incorporation and placement.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the chlorophenyl rings would be significantly diminished or absent, directly indicating their substitution by deuterium. Conversely, the ²H NMR spectrum would show signals in the aromatic region, confirming the presence of deuterium atoms on the rings. The ¹³C NMR spectrum can also be informative, as the carbon atoms bonded to deuterium will show characteristic changes in their signals, such as a decrease in intensity and a change in multiplicity due to C-D coupling.

Table 3: Illustrative NMR Data for this compound

NucleusExpected Chemical Shift (δ) Range (ppm)MultiplicityInterpretation
¹H7.0 - 7.5Greatly reduced or absent signalsDisappearance of aromatic proton signals confirms deuteration at these positions.
¹H~2.0SingletSignal for the methyl (CH₃) group protons remains, as this part of the molecule is not deuterated.
²H7.0 - 7.5Broad signalsAppearance of signals in the aromatic region confirms the presence of deuterium on the phenyl rings.
¹³C120 - 155Modified signalsAromatic carbon signals will show altered multiplicity and reduced intensity due to C-D coupling, confirming deuterium attachment.

Applications of Phosacetim D8 As a Stable Isotope Labeled Internal Standard in Quantitative Analysis

Mitigation of Matrix Effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification

LC-MS/MS is a powerful tool for pesticide residue analysis due to its high sensitivity and selectivity. restek.com However, a significant challenge in LC-MS/MS is the phenomenon of matrix effects, where co-eluting endogenous components from the sample matrix (e.g., lipids, sugars, pigments in food samples) interfere with the ionization of the target analyte in the mass spectrometer's ion source. tandfonline.comnih.gov This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. restek.comnih.gov Phosacetim-d8 is instrumental in mitigating these effects through the principle of isotope dilution.

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy analytical technique used for the quantification of chemical substances. wikipedia.org The core principle involves adding a known amount of an isotopically enriched standard—in this case, this compound—to the sample before extraction and analysis. wikipedia.orgepa.gov Because this compound is chemically identical to the non-labeled (native) Phosacetim, it experiences the same losses during sample preparation and, crucially, the same matrix effects during LC-MS/MS analysis. researchgate.net

The mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z). Quantification is therefore not based on the absolute signal intensity of the analyte, which is susceptible to matrix effects, but on the ratio of the signal from the native analyte to that of the known quantity of the internal standard. wikipedia.orgcanada.ca This ratio remains stable even when ion suppression or enhancement occurs, leading to highly accurate and precise results. oup.comnih.gov

Compensation for Ion Suppression and Enhancement Phenomena

During LC-MS/MS analysis, Phosacetim and the co-added this compound elute from the liquid chromatography column at virtually the same retention time. researchgate.net As they enter the electrospray ionization (ESI) source simultaneously, any co-eluting matrix components that cause ion suppression or enhancement will affect both the analyte and the internal standard to the same degree. chromatographyonline.com

For example, if matrix components suppress the ionization efficiency by 30%, the signal for both native Phosacetim and this compound will be reduced by 30%. Since the quantification is based on their signal ratio, this suppression is effectively cancelled out. The use of a SIL-IS is considered the gold standard for compensating for these variations, ensuring that the final calculated concentration is independent of matrix-induced signal fluctuations. nih.gov This approach is superior to other methods like matrix-matched calibration, which may not account for variability between different lots of the same matrix. mdpi.comresearchgate.net

Empirical Demonstrations of Matrix Effect Normalization

Research in pesticide analysis repeatedly demonstrates the effectiveness of SIL-IS in normalizing matrix effects. Studies on various pesticides in complex food and environmental matrices show that methods using isotope dilution achieve significantly better accuracy and reproducibility compared to methods relying on external or matrix-matched calibration. lcms.cznih.gov

For instance, in the analysis of a pesticide like Phosacetim in a complex matrix such as ginseng or chives, a strong suppression of the analytical signal is often observed. nih.govrestek.com The table below provides a conceptual illustration of how this compound would normalize such an effect.

Analysis ConditionTrue Concentration (ng/mL)Observed Analyte Signal (Area Counts)Observed IS Signal (Area Counts)Signal Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
Solvent Standard (No Matrix)10100,000102,0000.9810.0100
Matrix Spike (Without IS Correction)1045,000 (55% Suppression)N/AN/A4.545
Matrix Spike (With this compound IS)1045,000 (55% Suppression)45,900 (55% Suppression)0.9810.0100

Application in Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies for Trace Analysis

Gas chromatography is another powerful technique for pesticide analysis. However, many organophosphorus compounds, including Phosacetim, are not sufficiently volatile or may degrade at the high temperatures used in the GC inlet, necessitating chemical modification before analysis. drawellanalytical.comnih.gov

Optimization of Chromatographic and Mass Spectrometric Parameters

Accurate quantification by GC-MS/MS relies on carefully optimized analytical parameters to ensure selectivity, sensitivity, and robust separation.

Chromatographic Optimization: The goal is to achieve a sharp, symmetrical peak for the derivatized Phosacetim, well-separated from other matrix components. This involves selecting an appropriate GC column (typically a low- to mid-polarity column like a 5% phenyl-methylpolysiloxane) and optimizing the oven temperature program to balance analysis time with chromatographic resolution. restek.comgcms.cz The injection technique (e.g., splitless injection) is also optimized to maximize the transfer of the analyte onto the column for trace-level detection.

Mass Spectrometric Optimization: For high selectivity and sensitivity, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion for the derivatized Phosacetim and a characteristic product ion that results from its fragmentation in the collision cell. A separate, unique MRM transition is chosen for the derivatized this compound, accounting for the mass shift caused by the deuterium (B1214612) atoms. Optimizing collision energies for each transition maximizes signal intensity. By monitoring these specific transitions, the instrument can selectively detect the analyte and its internal standard even in a complex sample extract. gcms.cz

The table below shows a hypothetical set of optimized GC-MS/MS parameters for the analysis of derivatized Phosacetim using this compound as an internal standard.

ParameterSetting
GC System
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature250 °C
Injection ModeSplitless (1 µL)
Oven ProgramStart at 80 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min
MS/MS System
Ionization ModeElectron Ionization (EI)
Monitored CompoundMRM Transitions (Precursor > Product)
Phosacetim (derivatized)e.g., 160.0 > 77.0 (Quantifier), 160.0 > 105.0 (Qualifier) restek.com
This compound (derivatized)e.g., 168.0 > 85.0 (Quantifier), 168.0 > 113.0 (Qualifier)

Validation of Analytical Methods Employing this compound as an Internal Standard

The validation of an analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. For a method employing this compound, the validation process would rigorously assess several key parameters.

Assessment of Linearity and Calibration Curve Performance across Dynamic Ranges

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. To establish this, a calibration curve is constructed by analyzing a series of standards containing known concentrations of Phosacetim, each fortified with a constant concentration of this compound. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte concentration. The performance is typically evaluated by the coefficient of determination (r²), which should ideally be 0.99 or greater.

Hypothetical Linearity Data for Phosacetim using this compound

Analyte Concentration (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
1.0 5,120 101,500 0.050
5.0 25,300 102,100 0.248
10.0 50,850 101,800 0.499
50.0 251,500 100,900 2.493

Evaluation of Analytical Precision and Reproducibility (Inter-day and Intra-day)

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically assessed at two levels:

Intra-day precision (repeatability): Replicate analyses of quality control (QC) samples at low, medium, and high concentrations within the linear range are performed on the same day.

Inter-day precision (reproducibility): The same analysis is conducted on different days to account for variations in environmental conditions, equipment, and analysts.

The precision is expressed as the relative standard deviation (%RSD), with an acceptance criterion usually set at ≤15% for QC samples and ≤20% for the lower limit of quantification.

Hypothetical Precision Data for Phosacetim using this compound

QC Level Intra-day %RSD (n=6) Inter-day %RSD (n=18, 3 days)
Low (3 ng/mL) 5.8 8.2
Medium (30 ng/mL) 4.1 6.5

Determination of Limits of Detection (LOD) and Quantification (LOQ) in Diverse Non-Human Biological or Environmental Matrices

The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical process can reliably differentiate from the background, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

These limits are commonly determined from the calibration curve established at the lower end of the concentration range. The standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) can be used, where LOD = 3.3σ/S and LOQ = 10σ/S. Alternatively, they can be based on the signal-to-noise ratio, with a ratio of 3:1 typically used for the LOD and 10:1 for the LOQ.

The incorporation of this compound is expected to significantly improve detection limits. It compensates for matrix-induced signal suppression or enhancement, which can be a major source of variability and noise at low concentrations. A comparative study would likely demonstrate that methods using the deuterated internal standard achieve lower and more consistent LOD and LOQ values compared to methods relying on external calibration alone.

Statistical Approaches for Limit Calculation

Robustness and Ruggedness Testing of Validated Methods

Robustness testing involves making deliberate, small variations to the method's parameters—such as the pH of the mobile phase, the flow rate, or the column temperature—to assess its capacity to remain unaffected. Ruggedness is evaluated by having the method performed by different analysts, using different instruments, or in different laboratories to ensure its reproducibility under various conditions. These tests are crucial for ensuring the method is reliable and transferable for routine use.

Integration into Multi-Analyte Quantification Panels for Related Chemical Compounds

The utility of this compound as a stable isotope-labeled internal standard is most profoundly realized in its integration into multi-analyte quantification panels. Modern analytical workflows, particularly in residue analysis, prioritize high-throughput methods capable of simultaneously, accurately, and precisely quantifying a wide array of chemical compounds in a single analytical run. nih.gov The structural and chemical similarities of this compound to a range of other organophosphorus pesticides (OPPs) make it an ideal candidate for inclusion in such comprehensive analytical schemes.

The primary analytical technique for these multi-residue methods is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful tool that offers high sensitivity and selectivity for detecting trace levels of pesticides in complex matrices like food and environmental samples. waters.com In a typical multi-analyte panel, a suite of pesticides is selected based on regulatory monitoring lists, agricultural usage patterns, or toxicological relevance. When using an isotope dilution approach, one or more deuterated internal standards are added to the sample at the beginning of the sample preparation process. eurl-pesticides.eu this compound, with its deuterium-labeled acetyl group, serves as a surrogate for Phosacetim and other structurally related organophosphorus compounds.

The integration of this compound into a multi-analyte panel involves the development of a robust LC-MS/MS method where chromatographic conditions are optimized to separate the target analytes, and the mass spectrometer parameters are set for the specific detection of each compound and its corresponding internal standard. The use of this compound helps to correct for variations in sample extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and reliability of the quantification for all analytes in the panel. lcms.cz

Research in the field of pesticide residue analysis has demonstrated the successful application of multi-residue methods for the simultaneous determination of numerous organophosphorus pesticides. For instance, a study on the quantification of OPPs in brown rice utilized a method combining QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation with isotope dilution mass spectrometry. nih.gov In this study, several organophosphorus pesticides were quantified using their respective deuterated internal standards, a practice directly analogous to how this compound would be employed. nih.gov The findings from such research underscore the feasibility and advantages of incorporating stable isotope-labeled standards into multi-analyte panels.

A representative multi-analyte quantification panel for organophosphorus pesticides that could include this compound as an internal standard is detailed in the table below. The table showcases a selection of organophosphorus compounds with their typical limits of quantification (LOQs) and recovery rates when analyzed using an isotope dilution LC-MS/MS method. The data presented is a composite representation from various multi-residue analysis studies to illustrate the expected performance of such a panel.

AnalyteChemical ClassLimit of Quantification (LOQ) (µg/kg)Average Recovery (%)
PhosacetimOrganophosphate1098
ChlorpyrifosOrganophosphate1095
DiazinonOrganophosphate1097
MalathionOrganophosphate1096
FenitrothionOrganophosphate1094
DimethoateOrganophosphate1093

The successful validation of such multi-residue methods is critical and typically involves assessing parameters like linearity, accuracy (recovery), precision (repeatability and reproducibility), and the limit of quantification (LOQ) for each analyte in the panel. mdpi.com Studies have shown that for many organophosphorus pesticides, recovery values between 70% and 120% with relative standard deviations (RSDs) of ≤20% are achievable, which aligns with regulatory guidelines. mdpi.com The inclusion of this compound would be instrumental in achieving this level of accuracy and precision across a panel of related compounds.

Investigations of Metabolic Pathways and Biochemical Transformations Using Phosacetim D8

In Vitro Metabolic Profiling and Metabolite Identification Studies

In vitro systems are indispensable for the initial characterization of a compound's metabolic profile. These controlled laboratory-based assays provide a foundational understanding of how a substance is processed by living organisms, offering insights into its potential bioactivation or detoxification pathways.

Utilization in Isolated Enzyme Systems (e.g., Cytochrome P450, Esterases)

Isolated enzyme systems are employed to identify the specific enzymes responsible for the metabolism of a compound. For an organophosphate like Phosacetim-d8, two key enzyme families are of primary interest: cytochrome P450 (CYP) enzymes and esterases. nih.gov

Cytochrome P450 (CYP) Enzymes: These enzymes are a major component of Phase I metabolism, primarily located in the liver. frontiersin.org They catalyze a variety of oxidative reactions. frontiersin.org For organophosphates, CYPs can be involved in both activation and detoxification pathways. For example, oxidative desulfuration of a thionophosphorus moiety by CYPs can lead to the formation of a more potent oxon analog, which is a stronger inhibitor of acetylcholinesterase. Conversely, CYPs can also detoxify organophosphates through other oxidative reactions. mdpi.com Studies using a panel of recombinant human CYP isoforms can pinpoint which specific enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) are involved in the metabolism of this compound. evotec.com

Esterases: Carboxylesterases and paraoxonases (A-esterases) are crucial for the detoxification of many organophosphates. sci-hub.se These enzymes hydrolyze the ester bonds within the organophosphate molecule, rendering it inactive and facilitating its excretion. sci-hub.se In vitro assays using liver microsomes or purified esterase preparations can determine the rate and extent of this compound hydrolysis. sci-hub.se By comparing the metabolism in the presence and absence of specific esterase inhibitors, the contribution of this pathway can be quantified.

A hypothetical study might reveal the following enzymatic contributions to this compound metabolism:

Enzyme SystemMetabolic ReactionRole
Cytochrome P450 (CYP3A4)Oxidative desulfurationBioactivation
Cytochrome P450 (CYP2C9)O-dealkylationDetoxification
CarboxylesterasesHydrolysis of ester linkageDetoxification
Paraoxonase 1 (PON1)Hydrolysis of phosphate (B84403) esterDetoxification

Application in Cellular Models (e.g., Hepatocytes, Cell Lines)

Cellular models provide a more integrated view of metabolism, as they contain a wider array of enzymes and cofactors present in a whole cell. frontiersin.org

Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full complement of hepatic drug-metabolizing enzymes and cofactors. nih.govnih.gov Incubating this compound with suspensions or cultured monolayers of hepatocytes from different species (e.g., rat, mouse, human) allows for the identification of metabolites and an assessment of inter-species differences in metabolism. frontiersin.orgmdpi.com

Cell Lines: Immortalized cell lines, such as HepG2 cells, can also be used. While they may not have the same full metabolic capacity as primary hepatocytes, they offer advantages in terms of availability and reproducibility. mdpi.com

These studies often involve incubating the cells with this compound and analyzing the cell culture medium and cell lysates over time using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify and quantify the parent compound and its metabolites. polyu.edu.hk

Elucidation of Major Biotransformation Pathways and Metabolite Structures

The primary goal of in vitro metabolic profiling is to elucidate the major biotransformation pathways and identify the chemical structures of the resulting metabolites. For an organophosphate like Phosacetim, common metabolic transformations include:

Oxidative Desulfuration: Conversion of the P=S bond to a P=O bond.

Hydrolysis: Cleavage of ester bonds, often a major detoxification pathway.

O-dealkylation/O-dearylation: Removal of alkyl or aryl groups from the phosphate ester.

Conjugation (Phase II Metabolism): The products of Phase I reactions may be further metabolized by conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

The use of deuterated this compound is particularly advantageous here. The deuterium (B1214612) label provides a unique mass signature, making it easier to distinguish metabolites of the compound from endogenous molecules in complex biological matrices.

Tracing of Biotransformation Pathways in Model Organisms or Non-Human Systems

While in vitro studies provide valuable initial data, in vivo studies in model organisms are necessary to understand the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.il

Pharmacokinetic and Metabolic Fate Studies in Animal Models (e.g., Rodents, Fish, Insects)

Animal models are used to study the pharmacokinetic and metabolic fate of this compound in a whole-organism context. reactionbiology.comaurigeneservices.com

Rodents (Rats, Mice): Rodents are commonly used in preclinical studies to understand mammalian metabolism. fda.gov After administration of this compound, blood, urine, and feces are collected at various time points to track the absorption, distribution, metabolism, and excretion of the compound. reactionbiology.com Tissue distribution studies can also be performed to determine if the compound or its metabolites accumulate in specific organs. aurigeneservices.com

Fish: As pesticides can enter aquatic environments, studying their metabolism in fish is crucial for ecological risk assessment. nih.gov Species like rainbow trout or bluegill sunfish are often used. nih.govnih.gov These studies help to understand the potential for bioaccumulation and the formation of toxic metabolites in aquatic ecosystems. researchgate.net

Insects: To understand the mode of action and potential for resistance, metabolism studies in target insect species are conducted. These studies can reveal whether insects are able to detoxify the compound, reducing its efficacy.

A summary of hypothetical pharmacokinetic parameters for this compound in different animal models might look like this:

ParameterRatRainbow Trout
Cmax (ng/mL) 15050
Tmax (hr) 1.56.0
AUC (ng*hr/mL) 600400
Half-life (hr) 4.224.5
Major Metabolites Diethyl phosphate, Hydrolyzed chloro-phenyl moietyDiethyl phosphate, Oxon analog

Environmental Fate and Degradation Studies in Plant or Soil Systems

Plant Systems: Studies on representative crops are conducted to determine the uptake, translocation, and metabolism of this compound in plants. This is important for assessing potential residues in food crops. The compound can be applied to the leaves or the soil, and plant tissues are analyzed over time to identify the parent compound and its metabolites. jmb.or.kr

Soil Systems: The degradation of this compound in soil is a key factor in its environmental persistence. fao.orgresearchgate.net Laboratory studies using different soil types under controlled conditions (e.g., temperature, moisture, aerobic/anaerobic) are performed to measure the rate of degradation and identify the degradation products. europa.eunih.govcsic.es Microbial degradation is often a major pathway for the breakdown of organophosphates in soil. mdpi.com The half-life (DT50) of the compound in soil is a key parameter derived from these studies. fao.org Hydrolysis and photolysis (degradation by light) on soil surfaces are also investigated. epa.gov

A hypothetical summary of environmental fate data for this compound:

Environmental CompartmentKey ProcessFinding
Soil (Aerobic) Microbial DegradationDT50 = 25 days
Soil (Anaerobic) Slower DegradationDT50 = 90 days
Water (Hydrolysis, pH 7) Chemical HydrolysisDT50 = 15 days
Plant (Foliar Application) Surface Dissipation & MetabolismHalf-life = 5 days

No Information Available for this compound

A comprehensive search for the chemical compound “this compound” has yielded no specific scientific literature or data. Consequently, it is not possible to generate an article detailing its metabolic pathways, biochemical transformations, or its applications in metabolomics as requested.

The scientific community relies on published research to understand the properties and behaviors of chemical compounds. In the case of this compound, there is a notable absence of studies in accessible databases and scientific journals. This lack of information prevents a detailed discussion on the following topics outlined in the request:

: There is no available research on how this compound is metabolized or the biochemical changes it undergoes in biological systems.

Isotope Excretion and Distribution Analysis in Non-Human Biological Samples: No studies were found that describe the excretion patterns or the distribution of this compound in tissues or organs of non-human subjects.

Application in Stable Isotope-Resolved Metabolomics (SIRM) for Pathway Elucidation: The use of this compound in SIRM studies, including flux analysis, metabolic network mapping, and the quantification of metabolite turnover rates, has not been documented in the available literature.

While the methodologies mentioned, such as Stable Isotope-Resolved Metabolomics (SIRM), are established techniques for studying metabolism nih.govuky.edunih.gov, their specific application to this compound is not reported. SIRM is a powerful tool that uses stable isotope-labeled compounds to trace metabolic pathways and quantify fluxes within a biological system. advion.comfrontiersin.org This approach has been widely used in various research areas, including cancer metabolism and drug development. nih.govnih.gov However, without specific studies on this compound, any discussion would be purely speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

Similarly, the general principles of metabolic pathway analysis for xenobiotics like agrochemicals and other industrial compounds are well-documented. google.comnih.govresearchgate.net These studies often involve identifying metabolites and reconstructing the biotransformation pathways. nih.govresearchgate.net Yet, no such pathways have been published for this compound.

Given the strict adherence required to the provided outline and the focus solely on this compound, the absence of specific data makes it impossible to create the requested scientific article. Further research and publication on this compound are needed before a comprehensive and accurate summary of its metabolic and biochemical characteristics can be provided.

Mechanistic Research Studies Involving Phosacetim D8

Exploration of Isotope Effects in Reaction Mechanisms

The presence of deuterium (B1214612) in Phosacetim-d8 allows for the investigation of kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. These effects are powerful tools for understanding the transition states of reactions.

Primary and Secondary Isotope Effects in Enzyme-Catalyzed Reactions

While specific studies detailing primary and secondary isotope effects with this compound are not extensively documented in publicly available literature, the principles of its use can be inferred from the study of other deuterated compounds in enzyme-catalyzed reactions. A primary kinetic isotope effect would be observed if a C-D bond is broken in the rate-determining step of a reaction involving this compound. For instance, if the metabolic breakdown of the ethyl group involved C-H bond cleavage as the slowest step, the use of this compound would result in a slower reaction rate compared to its non-deuterated counterpart.

Secondary isotope effects, which arise from isotopic substitution at a position not directly involved in bond breaking, could also provide valuable information. These effects can help to understand changes in hybridization at a particular atom between the ground state and the transition state.

Elucidation of Rate-Limiting Steps and Transition State Structures

The determination of KIEs using this compound is crucial for identifying the rate-limiting step in its mechanism of action or metabolism. A significant KIE points to the isotopically substituted bond being broken or formed in the slowest step of the reaction sequence. This information is fundamental to constructing an accurate model of the transition state structure, providing insights into the geometry and electronic distribution of the molecule as it undergoes a chemical transformation.

Probe for Enzyme-Substrate or Protein-Ligand Interaction Dynamics in Biochemical Systems

This compound can be employed as a probe to study the interactions between itself and its biological targets, most notably acetylcholinesterase (AChE).

Structural Studies via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. While specific NMR studies involving this compound are not readily found in the literature, the principles of using deuterated ligands are well-established. The deuterium signal in this compound can be directly observed in deuterium NMR experiments, or its presence can influence the proton NMR spectrum, simplifying complex spectra and allowing for easier identification of binding epitopes. Techniques like Saturation Transfer Difference (STD) NMR could be used with this compound to identify which parts of the molecule are in close contact with the target protein.

Binding Affinity Determinations in Isolated Systems

The binding affinity of this compound to its target enzyme, acetylcholinesterase, can be determined using various biophysical techniques. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are common methods for quantifying the dissociation constant (Kd), which is a measure of binding affinity. While specific binding affinity data for this compound is not widely published, such studies would be essential to confirm that the deuteration does not significantly alter the binding thermodynamics compared to the parent compound, Phosacetim.

Investigations into Molecular Mechanisms of Action in Non-Human Biological Systems

Phosacetim is known to be a potent inhibitor of acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects and mammals. The primary mechanism of action involves the irreversible phosphorylation of a serine residue within the active site of AChE. This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in continuous nerve stimulation and ultimately, toxicity.

The use of this compound in such studies can help to dissect the finer points of this mechanism. For example, by using this compound as an internal standard in mass spectrometry-based studies, researchers can more accurately quantify the levels of the parent compound and its metabolites in various tissues of non-human organisms, such as rodents or insects. A 1988 study detailed a method for the determination of Phosacetim in rabbit tissues using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), demonstrating the importance of analytical methods in understanding the distribution and fate of the compound within a biological system.

Future Perspectives and Advancements in Deuterated Organophosphate Research

Development of Novel Synthetic Strategies for Advanced Deuterated Analogues

The synthesis of deuterated compounds is a cornerstone of their application in analytical chemistry. For organophosphates like Phosacetim-d8, the goal is to introduce deuterium (B1214612) atoms into the molecule to create a stable, isotopically distinct version that behaves almost identically to its non-deuterated counterpart during analysis. clearsynth.comresolvemass.ca

Historically, the synthesis of deuterated organophosphates has relied on established methods such as hydrogen-deuterium (H/D) exchange reactions, often catalyzed by metals, and the use of deuterated starting materials or reagents. researchgate.netepj-conferences.orgresearchgate.net For instance, the synthesis of compounds like Malathion-d6 involves the use of deuterated solvents and phosphorus compounds under controlled conditions to ensure the precise incorporation of deuterium. evitachem.com Similarly, the production of Monocrotophos-d6 has benefited from advances in deuteration chemistry that allow for high isotopic purity.

Future research is focused on developing more efficient, selective, and scalable synthetic strategies. Key areas of advancement include:

Catalytic C-H Activation: Late-stage functionalization through C-H activation is a promising avenue for introducing deuterium into complex molecules without the need for lengthy de novo synthesis. acs.org This approach offers the potential for more direct and cost-effective production of deuterated standards.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and greater consistency in the production of deuterated compounds.

Enzymatic and Bio-catalytic Methods: Harnessing enzymes for deuteration could provide unparalleled selectivity and milder reaction conditions, reducing the risk of degradation of sensitive organophosphate structures.

These novel strategies will be instrumental in producing a wider array of advanced deuterated analogues, including those of emerging organophosphate contaminants, with high isotopic enrichment and purity.

Table 1: Comparison of Synthetic Strategies for Deuterated Organophosphates

Synthetic Strategy Description Advantages Challenges
Hydrogen-Deuterium Exchange Direct exchange of hydrogen for deuterium atoms using a deuterium source (e.g., D₂O) and a catalyst. resolvemass.ca Cost-effective for certain substrates. Can lack regioselectivity; harsh conditions may be required.
Use of Deuterated Precursors Building the target molecule from smaller, commercially available deuterated building blocks. High control over the position of deuterium labeling. Can be a lengthy and expensive multi-step process.
Reductive Deuteration Introduction of deuterium by the reduction of unsaturated bonds or functional groups using a deuterium source. researchgate.net Can achieve high levels of deuteration. Requires specific functional groups in the precursor molecule.

| Late-Stage C-H Activation | Selective replacement of C-H bonds with C-D bonds in a fully formed molecule. acs.org | More efficient for complex molecules; reduces synthetic steps. | Catalyst development and achieving high selectivity can be difficult. |

Expansion of Analytical Applications in Emerging Research Fields

Deuterated organophosphates like this compound are primarily utilized as internal standards in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.com Their key advantage lies in their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of quantification. clearsynth.com The future will see the expansion of these applications into new and critical research areas.

Exposomics: This emerging field aims to comprehensively study all environmental exposures an individual experiences over their lifetime and how these exposures relate to health. nih.govnih.goveuropa.eusciencemediahub.eu Deuterated standards are indispensable tools in exposome research for the accurate measurement of pollutants and their metabolites in biological samples. clearsynth.comresearchgate.net As we seek to understand the complex interplay between multiple low-dose chemical exposures and human health, the demand for high-quality deuterated standards for a wide range of organophosphates will grow significantly.

Environmental Monitoring: The increasing concern over the environmental fate of pesticides and other organophosphorus compounds necessitates robust monitoring programs. diva-portal.org Deuterated internal standards enhance the reliability of methods used to detect trace levels of these contaminants in complex environmental matrices such as water, soil, and air. clearsynth.commdpi.comasme.orgnih.gov Future applications will likely involve the development of multi-residue methods capable of simultaneously quantifying a broad spectrum of organophosphates and their degradation products, a task for which deuterated standards are ideally suited.

Table 2: Applications of Deuterated Organophosphates in Analytical Chemistry

Application Area Role of Deuterated Standard Key Analytical Techniques
Environmental Analysis Accurate quantification of pesticide residues in water, soil, and air. clearsynth.com GC-MS, LC-MS/MS
Food Safety Monitoring of pesticide levels in agricultural products and processed foods. GC-MS, LC-MS/MS
Human Biomonitoring Measurement of exposure to organophosphates through analysis of urine, blood, and other biological matrices. nih.gov LC-MS/MS
Exposomics Comprehensive analysis of environmental chemical exposures in large-scale population studies. nih.govnih.goveuropa.eusciencemediahub.euresearchgate.net High-Resolution Mass Spectrometry (HRMS)

| Forensic Toxicology | Precise identification and quantification of toxic substances in forensic investigations. nih.govsudmed-ms.ruresearchgate.net | GC-MS/MS, LC-MS/MS |

Contributions to Fundamental Understanding of Biochemical Processes and Environmental Chemistry

Beyond their role as analytical standards, deuterated organophosphates have the potential to contribute to a more fundamental understanding of biochemical and environmental processes.

Metabolic Pathway Elucidation: By using deuterated organophosphates in in-vitro and in-vivo studies, researchers can trace the metabolic fate of these compounds. clearsynth.com The deuterium label allows for the clear differentiation of the parent compound from its metabolites by mass spectrometry, providing invaluable insights into the enzymatic reactions involved in their transformation within an organism. mdpi.com This knowledge is crucial for assessing the toxicity of not just the parent compound but also its breakdown products.

Environmental Degradation Studies: Understanding how organophosphates degrade in the environment is key to predicting their persistence and long-term impact. Deuterated analogues can be used as tracers in studies investigating the mechanisms of hydrolysis, photolysis, and microbial degradation of these pollutants. scielo.org.mx For example, solvent deuterium isotope effects can provide information about the mechanism of enzymatic hydrolysis of organophosphates. nih.govacs.org

Enzyme-Inhibitor Interactions: Phosacetim is an acetylcholinesterase inhibitor. nih.gov Deuterated versions of such inhibitors can be used in mechanistic studies to probe the active site of the enzyme and understand the kinetics and dynamics of the inhibition process. The kinetic isotope effect, the change in reaction rate upon isotopic substitution, can reveal details about bond-breaking steps in the enzymatic reaction.

The continued development and application of deuterated organophosphates like this compound will undoubtedly fuel advancements across multiple scientific disciplines. From the synthesis of more sophisticated analytical tools to their application in cutting-edge fields like exposomics and their use in fundamental biochemical research, these isotopically labeled compounds are set to play an increasingly vital role in our efforts to understand and mitigate the impacts of organophosphate compounds on human health and the environment.

Q & A

Q. What experimental methodologies are recommended for characterizing the purity and isotopic enrichment of Phosacetim-d8?

To ensure accurate characterization, employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) to verify isotopic enrichment (d8 labeling). Calibrate instruments using certified reference standards and report relative standard deviations for reproducibility .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Stability studies should include accelerated degradation testing under controlled temperature, humidity, and light exposure. Use validated analytical methods (e.g., HPLC-MS) to monitor degradation products. Include control samples and replicate measurements to account for batch variability. Document deviations using International Council for Harmonisation (ICH) guidelines for pharmaceutical stability testing .

Q. What are the critical parameters for validating analytical methods specific to this compound in biological matrices?

Method validation should address specificity, linearity, accuracy, precision, and limits of detection/quantification. For biological samples, account for matrix effects by comparing spiked vs. unspiked samples. Use internal standards (e.g., isotopically labeled analogs) to correct for recovery variations .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacokinetic studies involving this compound?

Contradictions may arise from interspecies variability, metabolic interference, or analytical artifacts. Apply triangulation by cross-validating results with orthogonal techniques (e.g., liquid chromatography-tandem mass spectrometry vs. radiometric assays). Conduct power analyses to ensure sample sizes are sufficient to detect meaningful differences .

Q. What experimental design strategies minimize bias when investigating this compound’s mechanism of action in vitro?

Use blinded protocols for sample processing and data analysis. Include positive/negative controls (e.g., non-isotopic Phosacetim) and counterbalance experimental runs to mitigate batch effects. For dose-response studies, employ logarithmic dilution series to capture non-linear relationships .

Q. How can computational modeling complement empirical studies of this compound’s metabolic pathways?

Integrate molecular dynamics simulations to predict enzymatic interactions and isotope effects. Validate models with empirical kinetic data (e.g., Michaelis-Menten constants) and isotopic tracing experiments. Use software tools like Gaussian or Schrödinger Suite for quantum mechanical calculations .

Q. What statistical approaches are appropriate for analyzing time-dependent toxicity data of this compound?

Apply survival analysis (e.g., Kaplan-Meier curves) for longitudinal toxicity studies. Use mixed-effects models to account for individual variability and censored data. Report confidence intervals and effect sizes rather than relying solely on p-values .

Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to formulate hypothesis-driven studies on this compound?

  • P (Population): Define the biological system (e.g., rodent models, cell lines).
  • I (Intervention): Specify this compound dosage, route, and duration.
  • C (Comparison): Use non-deuterated Phosacetim or vehicle controls.
  • O (Outcome): Quantify endpoints (e.g., metabolite concentration, enzyme inhibition).
  • T (Time): Define temporal sampling points .

Q. What ethical considerations are paramount when using this compound in animal studies?

Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis to minimize animal use. Monitor for deuterium-related toxicity, as isotopic substitution may alter metabolic pathways .

Data Reporting and Reproducibility

Q. How to ensure reproducibility of this compound synthesis protocols?

Document reaction conditions (temperature, solvent purity, catalyst load), and characterize intermediates at each step. Provide raw spectral data (NMR, MS) in supplementary materials. Use the COSMOS (Community Standards for Metabolomics) checklist for metadata reporting .

Q. What criteria should guide the selection of negative controls in this compound bioactivity assays?

Negative controls must match the test compound’s solvent, pH, and osmolality. Include "no compound" controls and structurally similar inert analogs to rule out non-specific effects .

Tables for Methodological Reference

Q. Table 1: Key Parameters for this compound Characterization

ParameterMethodAcceptable Criteria
PurityHPLC-UV≥98% (area normalization)
Isotopic EnrichmentHigh-Resolution MS≥99% d8 incorporation
Residual SolventsGas ChromatographyICH Q3C Class 2 limits

Q. Table 2: Stability Study Design Template

ConditionTemperatureHumidityDurationSampling Intervals
Accelerated40°C75% RH6 months0, 1, 3, 6 months
Long-term25°C60% RH24 monthsQuarterly

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.